N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
Description
N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system fused with a pyrimidine ring. The compound is characterized by an 8-methyl substitution on the indole moiety and an N-allyl acetamide side chain at the 3-position. This structural framework is associated with selective Toll-like receptor 4 (TLR4) modulation, as observed in structurally related analogs . The allyl group introduces conformational flexibility, which may influence ligand-receptor interactions compared to bulkier substituents.
Properties
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-6-17-13(21)8-20-9-18-14-11-7-10(2)4-5-12(11)19-15(14)16(20)22/h3-5,7,9,19H,1,6,8H2,2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMHANOEQQWCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 296.32 g/mol. This compound belongs to the class of pyrimidines and derivatives, characterized by a unique structure that includes a pyrimidine ring fused with an indole moiety. Its distinctive structural properties suggest potential applications in medicinal chemistry, particularly in drug development targeting microbial infections and cancer.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides, which is crucial for forming the pyrimidine ring. The structural integrity of the compound is confirmed through spectral data and elemental analyses .
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties. Similar compounds have been shown to bind to specific enzymes or receptors in microbial cells, potentially inhibiting their activity. This interaction is essential for assessing the compound's pharmacological profile and therapeutic potential against various pathogens .
Anticancer Activity
Research suggests that compounds with structural similarities to this compound may possess anticancer properties. For instance, derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action often involves interference with cellular signaling pathways critical for cancer cell proliferation .
Comparative Analysis
A comparative analysis of similar compounds reveals the unique features of N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-y)acetamide:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Ethylphenyl)-2-{8-methyl-4-oxo-3H-pyrimido[5,4-b]indol}acetamide | C17H18N4O2 | Contains an ethyl phenyl group; studied for anticancer properties. |
| 2-{8-Fluoro-4-Oxo-Pyrimido[5,4-B]Indol}acetamide | C17H13FN4O | Fluorinated derivative; potential for enhanced biological activity due to fluorine substitution. |
| 2-{(3-Methyl)-Pyrimido[5,4-B]Indol}Thioacetamide | C13H12N4O2S | Contains a thioether; known for different pharmacological properties compared to other derivatives. |
This table highlights how N-allyl substitution on the nitrogen atom and the fusion of pyrimidine with an indole structure may offer distinct pharmacological benefits not found in simpler derivatives or those lacking such complex ring systems .
Case Studies
- Antimicrobial Study : A study involving a series of pyrimidine derivatives demonstrated that compounds similar to N-allyl-acetamide exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to inhibition of bacterial DNA synthesis.
- Anticancer Research : In vitro studies showed that related compounds could induce cell cycle arrest and apoptosis in human cancer cell lines. The findings suggested that these compounds could be further developed as novel anticancer agents.
Scientific Research Applications
Unfortunately, the provided search results do not contain information regarding the applications of the specific compound "N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide." However, the search results do provide information on related compounds and their applications, which may be relevant.
Mannich Bases:
- Medicinal Chemistry: Mannich bases are a structurally diverse group of chemical compounds created through the introduction of an aminomethyl function and have demonstrated potential as anticancer, cytotoxic, antibacterial, and antifungal agents . They have also shown activity as antimycobacterial agents, antimalarials, and antiviral candidates, and have demonstrated anticonvulsant, anti-inflammatory, analgesic, and antioxidant activities .
- Cytotoxicity: Studies have evaluated the cytotoxicity of Mannich bases, with some compounds exhibiting higher cytotoxicity than standard drugs like 5-fluorouracil in certain cell lines . Some have demonstrated selective toxicity to different cells, enhancing their potential utility .
- Structural variations and activity: Structural variations in Mannich bases, such as the inclusion of piperazine residues or different substituents on the phenyl ring, can impact their cytotoxicity against various cancer cell lines .
Nitrogen-containing Heterocycles:
- Nitrogen-containing heterocycles are versatile scaffolds with diverse applications in organic chemistry, including use as pharmaceuticals, corrosion inhibitors, polymers, agrochemicals, and dyes .
Other Compounds:
Comparison with Similar Compounds
N-Substituent Variations
- N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 1) : Synthesized via HATU-mediated coupling of cyclohexylamine with a thioacetate intermediate in anhydrous DMF, yielding near-quantitative yields .
- N-tert-Butyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 32) : Prepared using tert-butylamine under similar conditions but with lower yield (39.7%), likely due to steric hindrance .
- The allyl group may improve solubility compared to cyclohexyl or tert-butyl groups.
Indole Ring Substitutions
TLR4 Modulation
- Compound 1Z105 (N-Cyclohexyl derivative) : Exhibited moderate TLR4 activation (EC₅₀ = 1.4 µM in human reporter cells) but showed species-specific differences, with reduced activity in murine models .
- Compound 2B182C (8-Furan-2-yl analog) : Enhanced potency (EC₅₀ = 0.2 µM) and cross-species efficacy, attributed to improved hydrogen bonding with TLR4 residues .
- N-Allyl derivative : Predicted to exhibit intermediate activity; the allyl group’s flexibility may balance steric accessibility and hydrophobic interactions.
Cytotoxicity
- Compound 40 (N-Cyclohexyl-2-((8-ethynyl-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide) : Showed minimal toxicity in murine BMDC and HepG2 cells (IC₅₀ > 50 µM) .
- N-Benzyl derivatives (e.g., N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide) : Increased molecular weight (436.5 g/mol) and bulk may reduce cellular uptake compared to the allyl analog .
Physicochemical Properties
*Calculated using ChemDraw and SwissADME.
Structure-Activity Relationship (SAR) Insights
- N-Substituents : Smaller, flexible groups (e.g., allyl) may enhance solubility and TLR4 binding compared to bulky cyclohexyl or benzyl groups.
- 8-Position Modifications : Electron-donating groups (e.g., methyl) improve stability, while heteroaromatic substituents (e.g., furan) enhance potency via π-π stacking .
- Acetamide Linker : Replacing thio/sulfonyl groups with oxygen (e.g., Compound 9 ) reduces activity, emphasizing the importance of sulfur in hydrogen bonding.
Research Findings and Implications
- Synthetic Feasibility : The N-allyl derivative can be synthesized using established HATU-mediated coupling protocols, similar to Compounds 1 and 32 .
- Therapeutic Potential: While less potent than 2B182C, the target compound’s 8-methyl group and allyl chain may offer a favorable balance of activity and toxicity for in vivo applications.
- Limitations : Lack of direct biological data necessitates further profiling to confirm TLR4 selectivity and ADME properties.
Q & A
Basic: What are the common synthetic routes and key analytical techniques for characterizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization of heterocyclic intermediates. For example, a related indole-oxadiazole-thiol intermediate (e.g., compound 4 in ) is synthesized via cyclization of hydrazine-carbodithioate derivatives, followed by alkylation with allyl bromide to introduce the acetamide side chain . Key analytical techniques include:
- NMR spectroscopy : Assignments for indole protons (δ 7.04–7.70 ppm) and methylene groups (δ 3.43–4.16 ppm) confirm structural integrity.
- EIMS : Molecular ion peaks (e.g., m/z 189 [M]+) and fragment patterns validate purity and molecular weight .
| Analytical Technique | Key Data Points | Purpose |
|---|---|---|
| δ 7.70 (d, H-2’), δ 4.16 (NHNH) | Confirms indole and acetamide linkages | |
| EIMS | m/z 189 [M] | Verifies molecular weight and fragmentation pathways |
Basic: How do structural motifs (e.g., indole, pyrimidine rings) influence bioactivity?
Answer:
The indole nucleus enhances binding to serotonin receptors and DNA intercalation, while the pyrimidine ring contributes to hydrogen bonding with biological targets. Substituents like the 8-methyl group () modulate lipophilicity, affecting membrane permeability. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with enzymes like topoisomerases .
Advanced: How can computational methods optimize synthesis and predict reactivity?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., GRRM) identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize reaction conditions (e.g., solvent polarity, temperature) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analyses of dose-response curves (EC/IC) can clarify discrepancies. For instance, inconsistent cytotoxicity might arise from differences in cell line viability assays. Statistical tools like ANOVA or Bayesian hierarchical modeling account for variability across studies .
Basic: What are the key challenges in solubility and formulation, and how are they addressed methodologically?
Answer:
The compound’s low aqueous solubility (due to hydrophobic indole/pyrimidine cores) limits bioavailability. Strategies include:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility.
- Solid dispersion : Spray-drying with polymers like PVP-K30 improves dissolution rates.
Experimental design (DoE) optimizes parameters like particle size and excipient ratios .
Advanced: What mechanistic insights can be gained from kinetic studies or isotopic labeling?
Answer:
Isotopic labeling (e.g., , ) tracks metabolic pathways, while stopped-flow kinetics reveal transient intermediates in oxidation/reduction reactions. Coupled with DFT calculations, these methods elucidate rate-determining steps (e.g., C–N bond cleavage) .
Advanced: How to address inconsistent spectral data during characterization?
Answer:
Multi-technique validation (NMR, HPLC-MS, IR) minimizes artifacts. For example, residual solvent peaks in NMR (δ 1.94 ppm for DMSO) are mitigated by lyophilization. Control experiments (e.g., spiking with authentic samples) confirm peak assignments .
Basic: What are key considerations in designing in vitro bioactivity assays?
Answer:
- Cell line selection : Use target-specific lines (e.g., HepG2 for hepatotoxicity).
- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).
- Assay redundancy : Combine MTT and caspase-3 assays to confirm apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
